1,4-Difluoro-2-(2-nitroethyl)benzene
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Overview
Description
1,4-Difluoro-2-(2-nitroethyl)benzene is an organic compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.14 g/mol . This compound is characterized by the presence of two fluorine atoms and a nitroethyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration and subsequent alkylation . Industrial production methods may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale to meet commercial demands .
Chemical Reactions Analysis
1,4-Difluoro-2-(2-nitroethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1,4-difluoro-2-(2-aminoethyl)benzene.
Substitution: The fluorine atoms in the benzene ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Difluoro-2-(2-nitroethyl)benzene is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving the interaction of nitro compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Difluoro-2-(2-nitroethyl)benzene involves its interaction with molecular targets through its nitro and fluorine groups. These interactions can lead to various biochemical effects, including the inhibition or activation of specific enzymes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,4-Difluoro-2-(2-nitroethyl)benzene can be compared with other similar compounds such as:
1,4-Difluorobenzene: Lacks the nitroethyl group, making it less reactive in certain chemical reactions.
2,4-Difluoronitrobenzene: Has a different substitution pattern, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C8H7F2NO2 |
---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
1,4-difluoro-2-(2-nitroethyl)benzene |
InChI |
InChI=1S/C8H7F2NO2/c9-7-1-2-8(10)6(5-7)3-4-11(12)13/h1-2,5H,3-4H2 |
InChI Key |
KWOGEAVGKFKHTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CC[N+](=O)[O-])F |
Origin of Product |
United States |
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